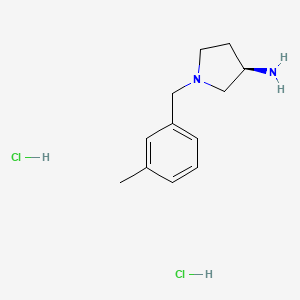

(R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound used in scientific research . It exhibits perplexing properties and its burstiness allows for varied applications, ranging from drug development to organic synthesis.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C12H19N2Cl1 . The InChI string representation is: 1S/C12H18N2.ClH/c1-10-3-2-4-11(7-10)8-14-6-5-12(13)9-14;/h2-4,7,12H,5-6,8-9,13H2,1H3;1H .Physical And Chemical Properties Analysis

This compound is a solid . It does not have a flash point . The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 . It should be stored in a non-combustible solid storage class .Wissenschaftliche Forschungsanwendungen

Synthesis and Utility in Pharmaceutical Intermediates

Synthesis of Stereoisomers for Antibacterial Applications : The compound has been used in the synthesis of various stereoisomers of 3-(1-aminoethyl)pyrrolidines, which are crucial intermediates in the preparation of quinolone antibacterials. This involves the use of S-α-methylbenzyl as a chiral auxiliary to separate diastereomeric 2-pyrrolidinones (Schroeder et al., 1992).

Preparation of Chiral 3-Substituted Pyrrolidines : The chiral α-methylbenzyl functionality of this compound serves as a nitrogen protecting group and a chiral auxiliary. This has enabled the synthesis of (R) and (S)-3-methyl-3-aminomethylpyrrolidines, which are important for pharmaceutical applications (Suto, Turner & Kampf, 1992).

Applications in Organic Chemistry and Catalysis

Asymmetric Synthesis of Dihydroxyhomoprolines : The compound plays a role in the asymmetric synthesis of dihydroxyhomoprolines, a novel class of compounds. This involves diastereoselective conjugate additions of lithium amides, crucial for creating enantiopure pyrrolidines (Davies et al., 2013).

Development of Chiral Derivatizing Agents : The compound has been explored for its potential in creating chiral derivatizing agents for the separation of enantiomeric amines, an essential process in various chemical syntheses and analytical methods (Gal & Sedman, 1984).

Role in Geminal Dehydrogenation of Amines : It has been studied in the context of reactions with molybdenum pentachloride, where its dehydrogenative oxidation properties are of interest. Such reactions are relevant in the development of novel catalytic processes (Bartalucci et al., 2017).

Pyrrolidine-Based Chiral Organocatalysts : This compound forms the basis for developing efficient asymmetric Michael addition catalysts, aiding in the synthesis of γ-nitrocarbonyl compounds with high yield and stereoselectivity, important in organic synthesis (Singh et al., 2012).

Safety And Hazards

The compound is classified as Eye Irritant 2 and Skin Sensitizer 1 . It does not have a flash point . The safety data sheet suggests that if inhaled, one should move to fresh air and seek medical attention if feeling unwell . If it comes into contact with skin or eyes, it should be rinsed off immediately and medical advice should be sought if irritation persists . If swallowed, rinse mouth and seek medical attention .

Eigenschaften

IUPAC Name |

(3R)-1-[(3-methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-3-2-4-11(7-10)8-14-6-5-12(13)9-14;;/h2-4,7,12H,5-6,8-9,13H2,1H3;2*1H/t12-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDISTQNDEAYXJJ-CURYUGHLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CN2CC[C@H](C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2469632.png)

![N-[4-(benzenesulfonamido)phenyl]acetamide](/img/structure/B2469637.png)

![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)

![1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2469646.png)

![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)